Ethyl 3-chloro-4,4,4-trifluorobutyrate
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Overview
Description
Ethyl 3-chloro-4,4,4-trifluorobutyrate is an organic compound primarily used as a reagent and intermediate in organic synthesis. It is an ethyl ester derivative of 3-chloro-4,4,4-trifluorobutyric acid. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Ethyl 3-chloro-4,4,4-trifluorobutyrate is primarily used as a reagent and intermediate in organic synthesis
Mode of Action
It’s known that it can be synthesized from a grignard reagent derived from 3-chloro-1,1,1-trifluoropropane
Biochemical Pathways
It’s primarily used as a reagent and intermediate in organic synthesis , suggesting it may be involved in various biochemical reactions depending on the specific synthesis process.
Result of Action
As a reagent and intermediate in organic synthesis , its effects would largely depend on the specific reactions it’s involved in.
Action Environment
It’s recommended to keep the compound away from ignition sources, including static discharges , suggesting that certain environmental conditions could affect its stability.
Preparation Methods
Ethyl 3-chloro-4,4,4-trifluorobutyrate can be synthesized through a chlorination reaction. The general synthetic route involves the reaction of 3-chloro-1,1,1-trifluoropropane with an ethyl ester under specific conditions . Industrial production methods typically involve the use of Grignard reagents derived from 3-chloro-1,1,1-trifluoropropane .
Chemical Reactions Analysis
Ethyl 3-chloro-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents.
Scientific Research Applications
Ethyl 3-chloro-4,4,4-trifluorobutyrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various complex molecules.
Biology and Medicine: This compound is utilized in the development of pharmaceuticals and other biologically active compounds.
Industry: It serves as an intermediate in the production of agrochemicals, polymers, and other industrial chemicals
Comparison with Similar Compounds
Ethyl 3-chloro-4,4,4-trifluorobutyrate can be compared with similar compounds such as:
Ethyl 4,4,4-trifluorobutyrate: This compound is also an ethyl ester but lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-chloro-4,4,4-trifluorobutyric acid: This compound is similar but has a different functional group, which affects its reactivity and applications.
This compound stands out due to its unique combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity.
Biological Activity
Ethyl 3-chloro-4,4,4-trifluorobutyrate is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications in medicinal chemistry, specifically focusing on its enzymatic interactions and biocatalytic processes.
Chemical Structure and Synthesis
This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to the butyric acid backbone. The molecular structure can be represented as follows:
The synthesis of this compound typically involves the reaction of ethyl butyrate with chlorinating agents and trifluoromethylating reagents. The introduction of fluorine atoms significantly alters the compound's lipophilicity and biological activity.
Enzymatic Interactions
Research indicates that this compound exhibits notable interactions with various enzymes. A significant study demonstrated that this compound can serve as a substrate for specific microbial reductases. For instance, Bacillus pumilus Phe-C3 was used to catalyze the bioreduction of ethyl 3-keto-4,4,4-trifluorobutyrate to produce (R)-ethyl 3-hydroxy-4,4,4-trifluorobutyrate with high enantiomeric excess (95%) and conversion rates (84%) .
Table 1: Bioreduction Results of Ethyl 3-Keto-4,4,4-Trifluorobutyrate
Parameter | Value |
---|---|
Enantiomeric Excess | 95% |
Conversion Rate | 84% |
Total Turnover Number (TTN) | 3400 mol/mol |
Product Concentration | 50.5 mM |
This efficient biocatalytic process highlights the compound's potential as an intermediate in synthesizing pharmaceuticals, particularly antidepressants like Befloxatone.
Toxicological Profile
The compound's safety profile is critical for its application in medicinal chemistry. This compound has been noted to be irritating to the eyes and respiratory system. It is classified as a lachrymator, indicating that it can cause tearing upon exposure . Therefore, handling precautions are necessary when working with this compound in laboratory settings.
Case Studies
- Antidepressant Synthesis : In a study focused on synthesizing R-ethyl 3-hydroxy-4,4,4-trifluorobutyrate as an intermediate for antidepressants, researchers utilized a biocatalytic approach involving Bacillus pumilus. This method demonstrated the compound's utility in pharmaceutical applications due to its high enantiomeric purity and yield .
- Fluorinated Amino Acids : The biological activity of fluorinated compounds has been extensively studied. This compound's structural analogs have shown diverse biological effects ranging from antimicrobial to anticancer properties due to their ability to interfere with metabolic pathways .
Properties
IUPAC Name |
ethyl 3-chloro-4,4,4-trifluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O2/c1-2-12-5(11)3-4(7)6(8,9)10/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBCGAHPQSTVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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